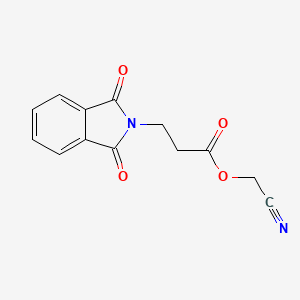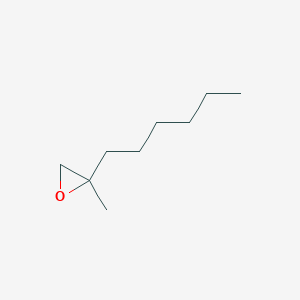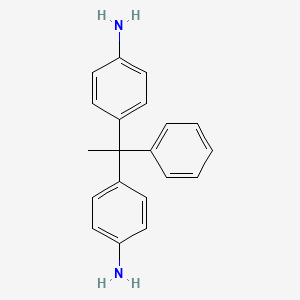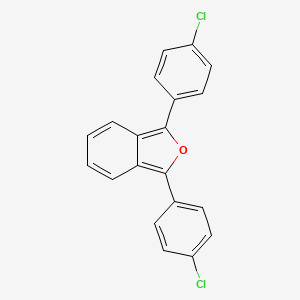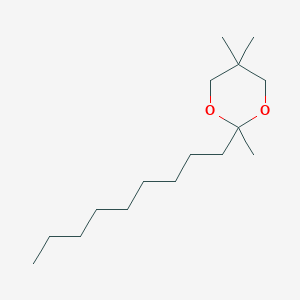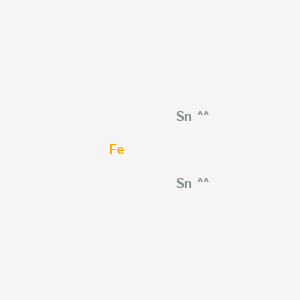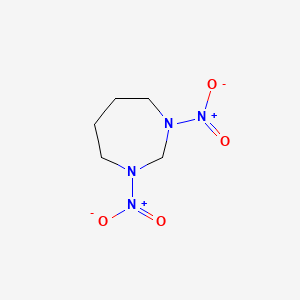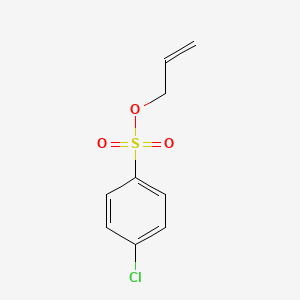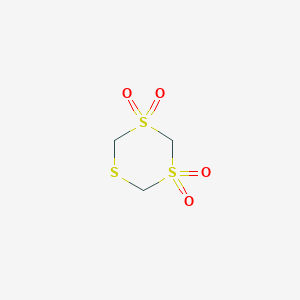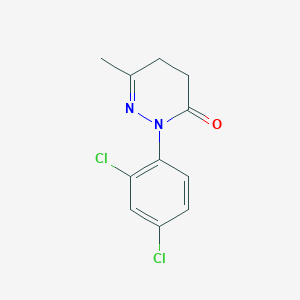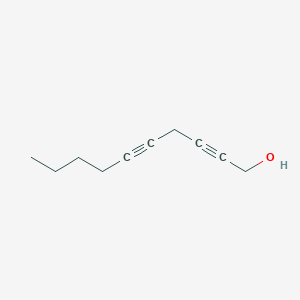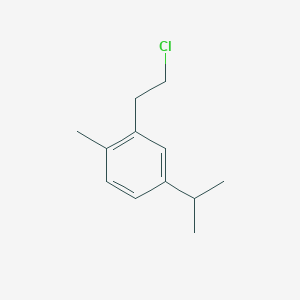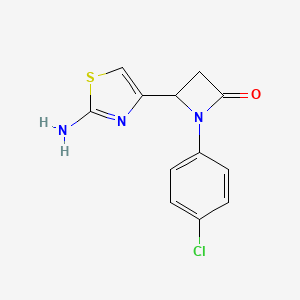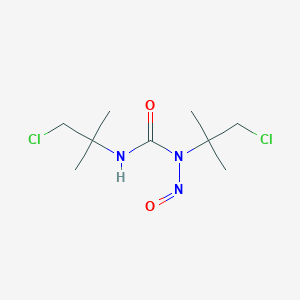
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1-chloro-2-methylpropan-2-yl groups attached to a nitrosourea core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea typically involves the reaction of 1-chloro-2-methylpropan-2-ylamine with nitrosyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of efficient catalysts, temperature control, and purification techniques to obtain high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea involves its interaction with molecular targets in biological systems. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(1-chloro-2-methylpropan-2-yl)urea: Similar structure but lacks the nitroso group.
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-thiourea: Contains a thiourea group instead of nitrosourea.
Uniqueness
1,3-Bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea is unique due to the presence of the nitroso group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
13907-66-9 |
|---|---|
Molecular Formula |
C9H17Cl2N3O2 |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
1,3-bis(1-chloro-2-methylpropan-2-yl)-1-nitrosourea |
InChI |
InChI=1S/C9H17Cl2N3O2/c1-8(2,5-10)12-7(15)14(13-16)9(3,4)6-11/h5-6H2,1-4H3,(H,12,15) |
InChI Key |
HVMPERYAKFEPQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCl)NC(=O)N(C(C)(C)CCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


